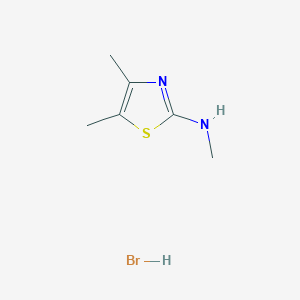

N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide

CAS No.: 849004-10-0

Cat. No.: VC2827488

Molecular Formula: C6H11BrN2S

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849004-10-0 |

|---|---|

| Molecular Formula | C6H11BrN2S |

| Molecular Weight | 223.14 g/mol |

| IUPAC Name | N,4,5-trimethyl-1,3-thiazol-2-amine;hydrobromide |

| Standard InChI | InChI=1S/C6H10N2S.BrH/c1-4-5(2)9-6(7-3)8-4;/h1-3H3,(H,7,8);1H |

| Standard InChI Key | DOJYYLGALCQFRZ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC)C.Br |

| Canonical SMILES | CC1=C(SC(=N1)NC)C.Br |

Introduction

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide possesses distinct physical and chemical properties that determine its behavior in chemical reactions and potential biological systems. The compound exists as a solid at standard temperature and pressure and demonstrates properties typical of organic hydrobromide salts .

Table 1: Key Physical and Chemical Properties of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide

The thiazole ring in this compound contains a conjugated system, contributing to its aromatic character. The presence of the amino group at position 2 makes it a potential hydrogen bond donor, while the nitrogen atom in the thiazole ring can serve as a hydrogen bond acceptor. These features, combined with the influence of the methyl substituents, contribute to the compound's ability to interact with various molecular targets and affect its solubility profile.

Structural Identifiers and Spectral Characteristics

Various spectroscopic and structural identifiers are essential for the accurate characterization and identification of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide in analytical settings. These identifiers provide standardized representations of the molecular structure, enabling computational analyses and database searches.

Table 2: Structural Identifiers of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide

The structural features of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide are defined by the thiazole core with specific substitution patterns. The thiazole ring itself is a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, with positions numbered according to standard nomenclature. The specific substitution pattern in this compound includes methyl groups at positions 4 and 5, with a methylamino group (-NHCH3) at position 2, forming the hydrobromide salt with HBr .

Synthesis Methods and Procedures

Standard Synthetic Routes

The synthesis of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide typically involves a multi-step process starting from appropriate precursors. Based on information available for similar compounds, the general synthetic approach involves several key steps.

The synthesis typically involves the alkylation of 1,3-thiazole-2-amine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt. This approach is consistent with established methods for preparing substituted thiazoles and their salt forms.

For the initial formation of the thiazole ring, approaches similar to those used for related compounds may be applicable. For instance, 2-aminothiazole itself is prepared from paraldehyde, thiourea, and sulfuryl chloride . Other 2-aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone, which could serve as a starting point for further functionalization to obtain the desired methyl substitution pattern .

Alternative Synthesis Approaches

While the standard synthetic route provides a reliable method for preparing N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide, alternative approaches might offer advantages in terms of yield, purity, or reaction conditions. These alternative methods could include modified versions of established thiazole synthesis protocols.

An adaptation of the Robinson-Gabriel synthesis, where a 2-acylamino-ketone reacts with phosphorus pentasulfide, represents another potential approach for forming the thiazole ring system . This could be followed by appropriate methylation steps and salt formation to achieve the target compound.

The selection of a specific synthetic route would depend on various factors including available starting materials, desired scale of production, and specific requirements for purity and yield. Modifications to established protocols may be necessary to optimize the synthesis of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide for specific research applications.

Research Applications and Biological Activities

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of thiazole derivatives provides valuable insights into the potential biological activities of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide. The specific substitution pattern in this compound likely influences its interactions with biological targets and its pharmacological profile.

Table 3: Structure-Activity Relationship Factors for N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide

The specific combination of these structural features in N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide creates a unique molecular entity with potential biological activities that may differ from those of related compounds. Further experimental studies would be necessary to fully elucidate its structure-activity profile and identify optimal applications in research and potential therapeutic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume